N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide
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Overview
Description
N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide is a chemical compound with the molecular formula C10H13FN4O2S It is characterized by the presence of an azide group, a fluorine atom, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide typically involves the reaction of 4-(1-azidopropyl)-2-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(1-azidopropyl)-2-fluoroaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the azide group is replaced by another functional group.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include oxidized derivatives of the azide group.
Scientific Research Applications
N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including labeling and detection of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzylsulfonamide
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide
Uniqueness
N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of both an azide group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
824937-74-8 |
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Molecular Formula |
C10H13FN4O2S |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[4-(1-azidopropyl)-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C10H13FN4O2S/c1-3-9(13-15-12)7-4-5-10(8(11)6-7)14-18(2,16)17/h4-6,9,14H,3H2,1-2H3 |
InChI Key |
RSJGZNSZWDVLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)NS(=O)(=O)C)F)N=[N+]=[N-] |
Origin of Product |
United States |
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